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Compound of Interest

4-Amino-2-methylpyrimidine-5-
Compound Name:
carboxylic acid

Cat. No. B1267478

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics
of 4-Amino-2-methylpyrimidine-5-carboxylic acid. Due to the limited availability of published
experimental spectra for this specific compound, this document focuses on predicted
spectroscopic data based on its chemical structure, alongside standardized experimental
protocols for acquiring such data.

Chemical Structure and Properties

« IUPAC Name: 4-amino-2-methylpyrimidine-5-carboxylic acid[1]
e Molecular Formula: CeH7N3Oz[1]

« Molecular Weight: 153.14 g/mol [1]

« CAS Number: 769-52-8[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Amino-2-
methylpyrimidine-5-carboxylic acid. These predictions are based on established principles
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of NMR, IR, and Mass Spectrometry for the functional groups and structural motifs present in
the molecule.

. i 1 -
Chemical Shift (5, o . .
Multiplicity Integration Assignment
ppm)
~8.5 Singlet 1H Pyrimidine C6-H
~7.5 Broad Singlet 2H -NH:z
~2.4 Singlet 3H -CHs
~12.5 Broad Singlet 1H -COOH
. 1 13 -
Chemical Shift (6, ppm) Assignment
~168 -COOH
~165 Pyrimidine C4-NH:2
~160 Pyrimidine C2-CHs
~158 Pyrimidine C6
~108 Pyrimidine C5-COOH
~25 -CHs

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?)

Intensity

Assignment

3400-3200 Strong, Broad N-H stretch (Amine)
3300-2500 Very Broad O-H stretch (Carboxylic Acid)
~1700 Strong C=0 stretch (Carboxylic Acid)
~1650 Strong N-H bend (Amine)

1600-1450 Medium-Strong Aromatic C=C and C=N stretch
~1250 Medium C-O stretch (Carboxylic Acid)

Table 4: Predicted Mass Spectrometry Data

m/z Interpretation

153 [M]* (Molecular lon)
136 [M-NHs]*

108 [M-COOH]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.

Procedure:

e Sample Preparation:

o Weigh approximately 5-10 mg of 4-Amino-2-methylpyrimidine-5-carboxylic acid.

o Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).

o Transfer the solution to a 5 mm NMR tube.
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e Instrument Setup:
o Use a 400 MHz (or higher) NMR spectrometer.
o Tune and shim the instrument to the DMSO-ds lock signal.
e 1H NMR Acquisition:
o Acquire the spectrum with a spectral width of approximately 16 ppm.
o Use a 90° pulse and an acquisition time of at least 2 seconds.

o Set the relaxation delay to 5 seconds to ensure full relaxation of all protons, including the
carboxylic acid proton.

o Typically, 16-64 scans are sufficient.
e 13C NMR Acquisition:
o Acquire the spectrum with a spectral width of approximately 220 ppm.
o Use a proton-decoupled pulse sequence.
o Arelaxation delay of 2-5 seconds is typically used.

o Alarger number of scans (e.g., 1024 or more) will be required due to the low natural
abundance of 13C.

» Data Processing:
o Apply a Fourier transform to the acquired free induction decays (FIDs).
o Phase and baseline correct the spectra.

o Reference the *H spectrum to the residual DMSO peak at 2.50 ppm and the 13C spectrum
to the DMSO carbon signals at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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Objective: To identify the functional groups present in the molecule.
Procedure:
o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of 4-Amino-2-methylpyrimidine-5-carboxylic acid with ~100 mg of dry
potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous
powder is obtained.

o Place the mixture into a pellet press and apply pressure to form a transparent or
translucent pellet.

o Data Acquisition:

[e]

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

[e]

Record a background spectrum of the empty sample compartment.

o

Record the sample spectrum from 4000 to 400 cm™~1.

[¢]

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure:
e Sample Introduction:

o For a solid sample, a direct insertion probe can be used. A small amount of the sample is
placed in a capillary tube at the end of the probe.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1267478?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267478?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

« lonization (Electron lonization - El):

o The sample is vaporized by heating the probe, and the gaseous molecules are bombarded
with a beam of electrons (typically at 70 eV).

e Mass Analysis:

o The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-
flight analyzer).

o The analyzer separates the ions based on their mass-to-charge ratio (m/z).
e Detection:

o The separated ions are detected, and a mass spectrum is generated, plotting ion intensity
versus m/z.

Visualizations
General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a
synthesized chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1267478?utm_src=pdf-body-img
https://www.benchchem.com/product/b1267478?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267478?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

e 1. 4-Amino-2-methylpyrimidine-5-carboxylic acid | C6H7N302 | CID 345536 - PubChem
[pubchem.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Profile of 4-Amino-2-methylpyrimidine-5-
carboxylic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267478#spectroscopic-data-nmr-ir-mass-spec-of-4-
amino-2-methylpyrimidine-5-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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